5-Methyl-2,3-hexanedione

Flavor chemistry Maillard reaction Meat aroma

Specify 5-Methyl-2,3-hexanedione (CAS 13706-86-0) for clean sweet-meaty, baked potato notes in beef, chicken, and processed meat flavors. Unlike 2,3-hexanedione—which introduces oily, green, sweaty off-notes—this 5-methyl α-diketone delivers targeted organoleptic performance validated by GC-O (FD factor 64). ~30% lower volatility (bp 138°C vs 128°C) reduces flavor loss during baking/extrusion, improving cost efficiency. FG (Food Grade), KOSHER, FEMA 3190, JECFA 414. For biocatalytic R-selective reduction, its unique regioselectivity yields 5-methyl-3-hydroxy-2-hexanone—a chiral building block not accessible from simpler diketones. Inquire for bulk pricing.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 13706-86-0
Cat. No. B078870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-hexanedione
CAS13706-86-0
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)C
InChIInChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3
InChIKeyPQCLJXVUAWLNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  miscible with alcohol, propylene glycol, and glycerol

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-hexanedione (CAS 13706-86-0) for Flavor Formulation & Research: A Procurement-Focused Technical Overview


5-Methyl-2,3-hexanedione (CAS 13706-86-0), also known as acetyl isovaleryl or 5-methylhexane-2,3-dione, is a vicinal α-diketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [1]. It is a yellowish liquid with a boiling point of 138 °C, density of approximately 0.92 g/cm³, and a refractive index of ~1.41 [2]. The compound exhibits a characteristic buttery, sweet, fruity, and creamy odor with brown buttery nuances, and it is slightly soluble in water while being miscible with alcohol, propylene glycol, and glycerol . It is approved for food flavoring use with FEMA No. 3190, JECFA No. 414, and CoE No. 11148 [3].

Why 5-Methyl-2,3-hexanedione (CAS 13706-86-0) Cannot Be Simply Substituted with Generic Diketones in Flavor Research & Formulation


5-Methyl-2,3-hexanedione belongs to the class of vicinal diketones that includes 2,3-butanedione (diacetyl), 2,3-pentanedione, 2,3-hexanedione, and 3,4-hexanedione, all of which share a general buttery organoleptic profile [1]. However, substitution with a generic diketone is inadvisable due to critical differences in sensory character, reactivity in flavor formation pathways, and enzymatic transformation selectivity. In cooked beef flavor studies, 5-methyl-2,3-hexanedione contributes distinctly to sweet, meaty, and baked potato notes, whereas its C₆ isomer 2,3-hexanedione is associated with oily, green, and sweaty descriptors [2]. Furthermore, biocatalytic studies reveal that 5-methyl-2,3-hexanedione undergoes R-selective reduction with a different regioselectivity pattern compared to its non-methylated analogs, yielding predominantly 5-methyl-3-hydroxy-2-hexanone [3]. These differences—rooted in the 5-methyl substitution that alters both volatility (LogP = 0.06) and enzyme active-site interactions—mean that direct substitution will alter both the sensory profile and the intended research outcomes.

5-Methyl-2,3-hexanedione (CAS 13706-86-0): Comparator-Based Quantitative Evidence for Scientific Selection


Flavor Contribution Differentiation: 5-Methyl-2,3-hexanedione vs. 2,3-Hexanedione in Cooked Beef Aroma Models

In aroma extract dilution analysis (AEDA) of cooked beef, 5-methyl-2,3-hexanedione was identified as contributing sweet, meaty, and baked potato-like notes with a flavor dilution (FD) factor of 64 [1]. In contrast, its C₆ isomer 2,3-hexanedione (CAS 3848-24-6) exhibited FD factors ranging from 8 to 64 in the same meat systems but was characterized by oily, green, and sweaty odor descriptors [2]. The methyl branching at the 5-position in 5-methyl-2,3-hexanedione appears to shift the sensory perception from fatty/green toward sweet/meaty/baked potato, a critical differentiation for meat flavor formulators seeking to avoid undesirable green off-notes.

Flavor chemistry Maillard reaction Meat aroma Odor activity

Biocatalytic Regioselectivity: 5-Methyl-2,3-hexanedione Shows Distinct Reduction Pattern Compared to Non-Methylated Analogs

In a study using R-selective 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH), the biocatalytic reduction of 5-methyl-2,3-hexanedione yielded predominantly 5-methyl-3-hydroxy-2-hexanone, with only small amounts of the regioisomer 5-methyl-2-hydroxy-3-hexanone [1]. This regioselectivity pattern (reduction preferentially at the C3 carbonyl adjacent to the isobutyl side chain) differs from that observed for non-methylated 2,3-hexanedione and other aliphatic diketones [1]. The 5-methyl substituent introduces steric and electronic effects that alter enzyme–substrate recognition, making this compound a distinct substrate for generating specific α-hydroxy ketone building blocks in fine chemical synthesis.

Biocatalysis Enzymatic reduction α-Hydroxy ketone synthesis Regioselectivity

Organoleptic Profile: 5-Methyl-2,3-hexanedione Delivers Sweet-Fruity-Creamy Nuance vs. Pungent Profile of 3,4-Hexanedione

At 1.00% in propylene glycol, 5-methyl-2,3-hexanedione is characterized as having a sweet, sharp, fruity, creamy, and brown buttery odor . In contrast, 3,4-hexanedione (CAS 4437-51-8), a positional isomer, is described as having a pungent, unpleasant odor reminiscent of butter, with an aromatic, toasty, burnt, nutty, and caramel-eggy profile . While both compounds are marketed for buttery applications, the methyl substitution pattern (2,3-diketone with 5-methyl branching vs. 3,4-diketone) produces divergent sensory outcomes, with 5-methyl-2,3-hexanedione offering a cleaner sweet-fruity-creamy profile versus the harsher, more pungent character of 3,4-hexanedione.

Sensory science Flavor profiling Diketone characterization

Regulatory and Procurement-Grade Differentiation: FG/KOSHER/FEMA 3190 Compliance vs. Generic Research-Grade Diketones

5-Methyl-2,3-hexanedione is available in FG (Food Grade) specification with KOSHER certification and FEMA 3190 designation, meeting purity standards of 97–100% (GC) . Its flavoring use is supported by JECFA evaluation (No. 414) concluding 'No safety concern at current levels of intake' and FEMA GRAS status [1]. In contrast, the comparator 2,3-butanedione (diacetyl, CAS 431-03-8) faces regulatory restrictions in multiple jurisdictions due to inhalation toxicity concerns . While 2,3-butanedione remains a potent buttery flavor, its occupational exposure limits and food-use restrictions in certain regions (e.g., EU Regulation 1334/2008 limitations) create procurement barriers that 5-methyl-2,3-hexanedione circumvents. This regulatory advantage, combined with established FG-grade supply chains, makes 5-methyl-2,3-hexanedione a more viable long-term procurement choice for commercial flavor houses.

Food grade compliance Flavor ingredient procurement GRAS/FEMA KOSHER certification

Physical Property Differentiation: 5-Methyl-2,3-hexanedione Offers Higher Boiling Point (138 °C) vs. 2,3-Hexanedione (128 °C) for Enhanced Thermal Stability in Baked Applications

5-Methyl-2,3-hexanedione exhibits a boiling point of 138 °C at atmospheric pressure and a vapor pressure of approximately 6.9 mmHg at 25 °C [1]. Its non-methylated analog 2,3-hexanedione (CAS 3848-24-6) has a lower boiling point of 128 °C and a higher vapor pressure of approximately 10 mmHg at 20 °C [2]. The +10 °C boiling point differential and approximately 30% lower vapor pressure of 5-methyl-2,3-hexanedione result in reduced volatility under thermal processing conditions. This translates to improved flavor retention during baking, extrusion, and other high-temperature food manufacturing processes, reducing flavor loss and enabling lower usage rates to achieve equivalent sensory impact in finished products.

Flavor stability Bakery flavoring Thermal processing Volatility

5-Methyl-2,3-hexanedione (CAS 13706-86-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Savory and Meat Flavor Formulations Requiring Sweet, Meaty, Baked Potato Notes Without Green/Oily Off-Notes

Based on flavor dilution (FD) and GC-O evidence, 5-methyl-2,3-hexanedione (FD factor 64) contributes sweet, meaty, and baked potato-like aroma notes in cooked beef systems [1]. In contrast, its isomer 2,3-hexanedione introduces oily, green, and sweaty descriptors at similar potency levels. Formulators developing beef, chicken, or processed meat flavors should specify 5-methyl-2,3-hexanedione when a clean, sweet-meaty character is desired, avoiding the undesirable green/fatty notes that 2,3-hexanedione would introduce.

Biocatalytic Synthesis of α-Hydroxy Ketones Requiring Specific Regioisomeric Outcomes

Researchers using R-selective butanediol dehydrogenase (BcBDH) can exploit 5-methyl-2,3-hexanedione's unique regioselectivity to produce predominantly 5-methyl-3-hydroxy-2-hexanone, with only minor amounts of the alternative regioisomer [2]. This regioselectivity pattern differs from that of non-methylated diketones such as 2,3-hexanedione and 2,3-pentanedione. For synthesis of chiral α-hydroxy ketone building blocks with specific substitution patterns, 5-methyl-2,3-hexanedione provides a distinct enzymatic reduction outcome not achievable with simpler diketone analogs.

Thermally Processed Food Products (Baked Goods, Extruded Snacks) Requiring Enhanced Flavor Retention

With a boiling point of 138 °C and vapor pressure of 6.9 mmHg at 25 °C, 5-methyl-2,3-hexanedione exhibits approximately 30% lower volatility than 2,3-hexanedione (boiling point 128 °C, vapor pressure 10 mmHg at 20 °C) . This property makes it particularly suitable for baked goods, crackers, extruded snacks, and other applications involving thermal processing, where reduced flavor loss during heating translates to improved cost efficiency and more consistent finished-product flavor impact.

Commercial Food and Beverage Flavoring Requiring Full FG-Grade, KOSHER, and FEMA GRAS Compliance

5-Methyl-2,3-hexanedione is available in FG (Food Grade) specification with KOSHER certification, FEMA 3190 designation, and purity of 97–100% (GC) . JECFA has evaluated the compound and concluded 'No safety concern at current levels of intake' [3]. For commercial flavor houses and food manufacturers operating under strict regulatory frameworks, this compound offers a compliant buttery flavoring option without the inhalation toxicity concerns and regulatory restrictions associated with diacetyl (2,3-butanedione).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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